CBP-501

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CBP-501 is a peptide fragment derived from the larger Cdc25C phosphatase enzyme. This enzyme plays a crucial role in cell cycle regulation by activating cyclin-dependent kinases (CDKs), which are essential for the progression of cells through the cell cycle. Specifically, Cdc25C phosphatase is involved in the transition from the G2 phase to the M phase, facilitating cell division. The peptide fragment (211-221) is often studied for its specific interactions and functions within the larger enzyme.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CBP-501 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptide fragments like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.

化学反应分析

Types of Reactions

CBP-501 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, using reagents like hydrogen peroxide.

Reduction: Disulfide bonds within the peptide can be reduced using dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Dithiothreitol (DTT), neutral pH.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids. These modifications can alter the peptide’s function and interactions.

科学研究应用

Oncology

CBP-501 has been studied in various clinical settings:

- Malignant Pleural Mesothelioma : A Phase 2 trial demonstrated that this compound combined with cisplatin and pemetrexed achieved a significant progression-free survival rate in treatment-naive patients.

- Non-Small Cell Lung Cancer : Ongoing studies are assessing its efficacy in combination with immune checkpoint inhibitors like nivolumab.

- Pancreatic Cancer : Recent trials have shown promising results for this compound in treating metastatic pancreatic adenocarcinoma.

Summary of Clinical Trials

| Trial Phase | Cancer Type | Combination Treatment | Key Findings |

|---|---|---|---|

| Phase 1 | Ovarian Cancer | This compound + Cisplatin | Expected safety profile; promising activity observed. |

| Phase 2 | Malignant Pleural Mesothelioma | This compound + Cisplatin + Pemetrexed | Achieved primary efficacy endpoint for progression-free survival. |

| Phase 1b | Pancreatic Cancer | This compound + Cisplatin + Nivolumab | Promising data in heavily pretreated patients. |

Immunogenic Cell Death Induction

A study demonstrated that the combination of this compound and cisplatin significantly enhanced immunogenic cell death compared to cisplatin alone. This was evidenced by increased CD8 T cell infiltration and decreased M2 macrophage presence in tumor tissues (Chen et al., 2017) . The study utilized a syngeneic mouse model to validate these findings, highlighting the potential for this compound to synergize with existing therapies.

Efficacy in Combination with Immune Checkpoint Inhibitors

Research indicates that combining this compound with immune checkpoint inhibitors like anti-PD-1 or anti-PD-L1 can lead to additive antitumor effects. In preclinical models, this combination resulted in enhanced tumor rejection rates and improved overall survival metrics (CanBas Co., Ltd., 2023) .

作用机制

CBP-501 exerts its effects by dephosphorylating specific serine and threonine residues on cyclin-dependent kinases (CDKs). This dephosphorylation activates the CDKs, allowing the cell to progress from the G2 phase to the M phase of the cell cycle. The peptide interacts with molecular targets such as cyclin B1 and CDK1, forming a complex that is crucial for cell division.

相似化合物的比较

CBP-501 can be compared with other similar compounds, such as:

Cdc25A phosphatase: Involved in the G1/S transition of the cell cycle.

Cdc25B phosphatase: Plays a role in both the G1/S and G2/M transitions.

Cdc25C phosphatase (full-length): The complete enzyme with broader regulatory functions.

The uniqueness of this compound lies in its specific sequence and role within the larger enzyme, making it a valuable tool for studying the detailed mechanisms of cell cycle regulation.

生物活性

CBP-501 is a novel calmodulin-modulating peptide developed for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC), malignant pleural mesothelioma (MPM), and pancreatic cancer. Its mechanism of action involves enhancing the efficacy of platinum-based chemotherapeutics, such as cisplatin and carboplatin, while also modulating immune responses against tumors.

This compound operates through several biological pathways:

- Calmodulin Interaction : It binds directly to calmodulin, inhibiting its signaling pathways, which are critical for tumor cell survival and proliferation.

- Platinum Influx Enhancement : The compound increases the uptake of platinum agents into cancer cells, thereby enhancing their cytotoxic effects .

- Immunogenic Cell Death : this compound induces immunogenic cell death in tumor cells, promoting an immune response against the tumor .

- Macrophage Modulation : It suppresses M2 macrophage activity and reduces cytokine production (e.g., IL-6, IL-10) that supports tumor growth .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Increased Platinum Influx | Enhances uptake of cisplatin and carboplatin in tumor cells. |

| Immunogenic Cell Death | Promotes immune system recognition and destruction of tumor cells. |

| Macrophage Suppression | Reduces M2 macrophage activity and cytokine production. |

| Cancer Stem Cell Reduction | Lowers populations of cancer stem cells, which are resistant to conventional therapies. |

| Inhibition of EMT | Prevents epithelial-to-mesenchymal transition, reducing metastasis potential. |

Phase I Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

- Monotherapy and Combination with Cisplatin : Initial Phase I studies indicated that this compound is well-tolerated when used alone or in combination with cisplatin in patients with advanced solid tumors. The maximum tolerated dose (MTD) was established without significant dose-limiting toxicities (DLTs) .

- Phase I/II in Ovarian Cancer : A study combining this compound with cisplatin showed promising activity in platinum-resistant ovarian carcinoma, with indications of clinical benefit observed .

Phase II Trials

- Malignant Pleural Mesothelioma : A Phase II trial demonstrated a significant improvement in progression-free survival (PFS) when this compound was combined with cisplatin and pemetrexed .

- Pancreatic Cancer : A multicenter randomized Phase II study is currently assessing the efficacy of this compound combined with cisplatin and nivolumab for metastatic pancreatic adenocarcinoma. Early results indicate a 44.4% three-month PFS rate in treatment arms involving this compound .

Case Study 1: Ovarian Cancer

A patient with platinum-resistant ovarian cancer received a combination therapy including this compound. The treatment led to a partial response, demonstrating the potential of this compound to enhance the effectiveness of existing therapies in resistant cases.

Case Study 2: Mesothelioma

In a clinical trial involving patients with malignant pleural mesothelioma, the combination of this compound with standard chemotherapy resulted in improved survival rates compared to historical controls.

属性

CAS 编号 |

565434-85-7 |

|---|---|

分子式 |

C86H122F5N29O17 |

分子量 |

1929.1 g/mol |

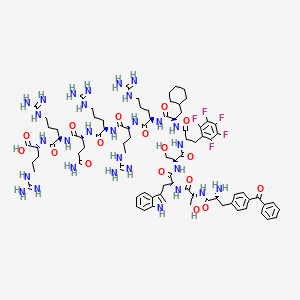

IUPAC 名称 |

(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C86H122F5N29O17/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m1/s1 |

InChI 键 |

DEZJGRPRBZSAKI-KMGSDFBDSA-N |

SMILES |

C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |

手性 SMILES |

C1CCC(CC1)C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |

规范 SMILES |

C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |

外观 |

Solid powder |

Key on ui other cas no. |

565434-85-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XSWSXXRRRQRR |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CBP501. Amino acid sequence: DArginine 4benzoylDphenylalanylDserylDtryptophylDseryl23456pentafluoroDphenylalanyl3cyclohexylDalanylDarginylDarginylDarginylDglutaminylDarginyl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。